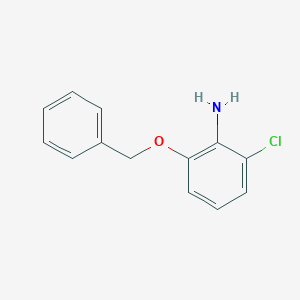

2-(Benzyloxy)-6-chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-6-phenylmethoxyaniline |

InChI |

InChI=1S/C13H12ClNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 |

InChI Key |

OZHPHAWLUHHNNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Benzyloxy 6 Chloroaniline

Reactions at the Amino Group

The primary amino group is a site of significant chemical activity, capable of acting as a nucleophile and strongly influencing the reactivity of the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group makes 2-(benzyloxy)-6-chloroaniline a competent nucleophile. This nucleophilicity allows it to readily participate in reactions to form amide and urea (B33335) derivatives, which are among the most common transformations for primary amines.

Amide Formation: Amides are typically synthesized by the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with an acyl chloride involves the attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion to form the stable amide bond. While specific studies on this compound are not prevalent, the general mechanism is well-established for anilines. The reaction can be facilitated by various coupling reagents that activate the carboxylic acid, such as systems generating phosphonium (B103445) salts in situ. nih.gov

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several methods. A common approach involves the reaction with an isocyanate (R-N=C=O). The nucleophilic amino group adds to the electrophilic carbon of the isocyanate, yielding the corresponding substituted urea. Another method is the reaction with phosgene (B1210022) (COCl₂) or its equivalents, which can first form an intermediate isocyanate or carbamoyl (B1232498) chloride that subsequently reacts with another amine. researchgate.net Modern methods also allow for the synthesis of ureas from amines and carbon dioxide, often under catalytic conditions. nih.govpeerj.comrsc.orgbirmingham.ac.uk

The electronic effects of the substituents on the aniline (B41778) ring modulate the nucleophilicity of the amino group. The benzyloxy group, being electron-donating through resonance, increases the electron density on the ring and, to a lesser extent, the availability of the nitrogen lone pair, thus enhancing nucleophilicity. Conversely, the chloro group is electron-withdrawing by induction, which slightly decreases the nucleophilicity of the amine. The net effect of these competing influences determines the precise reaction rates compared to unsubstituted aniline.

The substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, the directing effects of the amino, benzyloxy, and chloro groups must be considered collectively.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org

Benzyloxy Group (-OCH₂Ph): The oxygen atom's lone pairs also donate into the ring by resonance, making this an activating group and an ortho-, para-director. youtube.com

In this compound, the amino group is at position 1, the benzyloxy group at position 2, and the chloro group at position 6. The positions available for substitution are 3, 4, and 5. The powerful activating and directing influence of the amino group is paramount. It strongly directs incoming electrophiles to its ortho (position 6, which is blocked by chlorine) and para (position 4) positions. The benzyloxy group directs to its ortho (position 3) and para (position 5) positions. The chloro group directs to its ortho (position 5) and para (position 3) positions.

The combined effects suggest that positions 3, 4, and 5 are all potentially activated for substitution. However, the amino group is the strongest activator and its influence typically dominates. Therefore, the para position relative to the amino group (position 4) is expected to be the most favorable site for electrophilic attack. Substitution at position 5 would be directed by both the benzyloxy (para) and chloro (ortho) groups, while position 3 is ortho to the benzyloxy group and para to the chloro group. Steric hindrance from the bulky benzyloxy group might disfavor substitution at the adjacent position 3. Consequently, electrophilic substitution on this compound is predicted to yield the 4-substituted product as the major isomer.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 1 | Activating (Resonance) | Ortho, Para |

| Benzyloxy (-OCH₂Ph) | 2 | Activating (Resonance) | Ortho, Para |

| Chloro (-Cl) | 6 | Deactivating (Inductive) | Ortho, Para |

Primary aromatic amines like this compound can be converted into arenediazonium salts through a process called diazotization. libretexts.org This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. chemistrysteps.com

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions. The most well-known of these transformations are the Sandmeyer reactions, which use copper(I) salts as catalysts. lumenlearning.comwikipedia.org This two-step sequence provides a powerful synthetic route to introduce functionalities onto the aromatic ring that are often difficult to install via direct electrophilic aromatic substitution. acs.org

Key transformations involving the diazonium salt of this compound would include:

Sandmeyer Reactions:

Reaction with CuCl or CuBr to replace the diazonium group with -Cl or -Br.

Reaction with CuCN to install a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid. libretexts.orgwikipedia.org

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating to introduce a fluorine atom (-F). chemistrysteps.com

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of copper(I) salts.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution to replace the diazonium group with a hydroxyl (-OH) group. chemistrysteps.comwikipedia.org

Reduction: Treatment with hypophosphorous acid (H₃PO₂) to remove the amino group entirely, replacing it with a hydrogen atom. chemistrysteps.com

These reactions proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion. lumenlearning.comwikipedia.org

The nucleophilic character of this compound allows it to be used as an aminating agent for certain heterocyclic systems. For example, N-substituted anilines can participate in the direct amination of heterocyclic amides or ureas. acs.orgnih.gov This type of reaction can be mediated by reagents like phosphorus oxychloride (POCl₃), which activates the C-O bond of the heterocyclic amide, making it susceptible to nucleophilic attack by the aniline. acs.org This metal-free approach offers a complementary method to traditional palladium-catalyzed C-N coupling reactions. nih.gov The reaction of this compound with an activated heterocycle would lead to the formation of a new C-N bond, linking the aniline to the heterocyclic core.

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring, while generally less reactive than bromine or iodine, can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in activating the C-Cl bond of aryl chlorides for cross-coupling, although these substrates are more challenging than the corresponding bromides or iodides and often require specialized ligands and more forcing conditions. acs.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the product and regenerate the catalyst. The unprotected amino group in ortho-substituted haloanilines can be challenging, but effective catalyst systems have been developed to handle such substrates. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The mechanism involves oxidative addition of Pd(0) to the C-Cl bond, followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product. wikipedia.org While aryl chlorides are less reactive, catalysts based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been developed to facilitate their use in Heck reactions. acs.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, creating an aryl-alkyne bond. It is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base. organic-chemistry.org The reaction of this compound would yield a 2-(benzyloxy)-6-(alkynyl)aniline derivative. Efficient copper-free protocols have also been developed, particularly for aryl chlorides. organic-chemistry.org The regioselectivity of Sonogashira couplings can be controlled by the choice of catalyst and ligands, which is particularly relevant for polyhalogenated substrates. rsc.org

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | C-C (sp²-sp²) | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd(0) catalyst, Base (e.g., Et₃N) |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0)/Cu(I) catalysts, Base (e.g., Amine) |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The canonical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.com The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. doubtnut.com

In the case of this compound, the aromatic ring is substituted with two electron-donating groups (EDGs): the amino (-NH₂) group and the benzyloxy (-OCH₂Ph) group. Both of these groups increase electron density on the aromatic ring through resonance and inductive effects, which destabilizes the negative charge of the would-be Meisenheimer intermediate. Consequently, the ring is considered "deactivated" towards classical SNAr reactions. doubtnut.comchemistrysteps.com The attack by a nucleophile on the carbon bearing the chlorine atom is electronically disfavored, leading to a very high activation barrier and rendering the compound generally inert under standard SNAr conditions.

For a substitution to occur on such an electron-rich system, alternative, more forceful mechanisms would be required, such as those involving transition-metal catalysis or benzyne (B1209423) intermediates, though these fall outside the scope of the classical SNAr pathway.

Grignard or Organolithium Reagent Formation and Reactivity

The formation of Grignard (R-MgX) or organolithium (R-Li) reagents from aryl halides is a cornerstone of carbon-carbon bond formation. However, the direct conversion of this compound into its corresponding Grignard or organolithium reagent via reaction with magnesium metal or an alkyllithium species is not feasible. The primary obstacle is the presence of the acidic proton on the aniline nitrogen (-NH₂).

Organometallic reagents are exceptionally strong bases. They will readily and preferentially deprotonate the amine functionality in an acid-base reaction rather than undergo the desired halogen-metal exchange at the C-Cl bond.

To circumvent this incompatibility, the amino group must first be protected. A common strategy involves converting the primary amine into a less acidic functional group, such as an N-tert-butoxycarbonyl (N-Boc) protected amine. The N-Boc group is sterically bulky and electronically deactivating, which reduces the acidity of the N-H proton and prevents it from interfering with the organometallic reagent. Once protected, the resulting N-Boc-2-(benzyloxy)-6-chloroaniline could potentially undergo halogen-metal exchange. For instance, treatment with a strong base like tert-butyllithium (B1211817) could facilitate the formation of the corresponding organolithium species, which could then be used in subsequent reactions with various electrophiles.

| Step | Reaction | Description | Requirement |

|---|---|---|---|

| 1 | Protection | This compound + (Boc)₂O | The primary amine is converted to a carbamate (B1207046). |

| 2 | Metalation | N-Boc-2-(benzyloxy)-6-chloroaniline + R-Li | Halogen-metal exchange occurs to form the organolithium reagent. |

| 3 | Reaction | Organolithium reagent + Electrophile (E⁺) | The organometallic acts as a nucleophile to form a new C-C or C-heteroatom bond. |

| 4 | Deprotection | Product from Step 3 + Acid | The N-Boc group is removed to regenerate the amine functionality. |

Reactions of the Benzyloxy Ether

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid Cleavage)

The benzyloxy group is frequently employed as a protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal.

Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.com This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds via cleavage of the carbon-oxygen bond of the ether, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct.

A significant challenge in the hydrogenolysis of this compound is the potential for a competing reaction: dehalogenation. The aryl chloride bond can also be reduced under these conditions, leading to the undesired removal of the chlorine atom. The selectivity between debenzylation and dehalogenation is influenced by the catalyst, solvent, and additives. In some cases, pre-treating the catalyst or adding specific reagents can suppress the unwanted hydrogenation of the aromatic ring or the cleavage of the C-Cl bond. chemrxiv.org

Lewis Acid Cleavage: An alternative deprotection strategy that avoids the issue of dehalogenation involves the use of strong Lewis acids. Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzyl carbon by the halide, leading to the formation of a benzyl halide and a boron-phenoxy intermediate, which is subsequently hydrolyzed to yield the phenol. This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation.

| Method | Reagents | Primary Product | Key Byproduct | Potential Side Reaction |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | 2-Amino-3-chlorophenol (B1288307) | Toluene | Dehalogenation to form 2-(benzyloxy)aniline |

| Lewis Acid Cleavage | BCl₃, then H₂O | 2-Amino-3-chlorophenol | Benzyl chloride | None (avoids reduction) |

Role in Directing Group Assistance for Functionalization

Beyond its role as a protecting group, the benzyloxy group can actively participate in directing further functionalization of the aromatic ring through a process known as Directed ortho-Metalation (DoM). wikipedia.org In this reaction, the heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination brings the strong base into proximity with the ortho-protons on the aromatic ring, facilitating their regioselective deprotonation to form a new aryllithium species. uwindsor.ca

For this compound (after N-protection), the oxygen atom of the benzyloxy group can serve as a DMG. researchgate.net It can direct a strong lithium base to deprotonate the C3 position of the ring, which is ortho to the benzyloxy group. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at a specific position that would be difficult to functionalize using classical electrophilic aromatic substitution methods. This powerful technique allows for precise control over the regiochemistry of substitution on the aniline ring.

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Pathways

While specific kinetic data for reactions involving this compound are not widely available in the literature, the rates of its key transformations can be inferred from studies of analogous systems.

Nucleophilic Aromatic Substitution: The kinetics of the SNAr reaction are highly sensitive to the electronic nature of the substituents on the aromatic ring. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. For aryl chlorides with electron-donating groups like -NH₂ and -OBn, the activation energy for this step is prohibitively high. Therefore, the reaction rate under standard SNAr conditions would be expected to be extremely slow, likely orders of magnitude lower than that of an activated substrate like 1-chloro-2,4-dinitrobenzene.

Hydrogenolysis: The kinetics of catalytic hydrogenolysis of benzyl ethers are complex and depend on several factors, including catalyst type, catalyst loading, hydrogen pressure, temperature, and substrate concentration. Mechanistically, the reaction involves the adsorption of the substrate and hydrogen onto the palladium surface, followed by oxidative addition of the C-O bond to the metal center and subsequent reductive elimination to yield the products. nih.gov The rate of the competing dehalogenation reaction is also influenced by these parameters. Kinetic studies on related chloro-substituted aromatic compounds show that the relative rates of debenzylation versus dehalogenation can be tuned. For instance, the presence of certain catalyst poisons or additives can selectively slow the rate of dehalogenation more than debenzylation, thereby improving the yield of the desired product.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the successful identification and characterization of fleeting reaction intermediates. In the context of reactions involving this compound, such as cross-coupling reactions, the intermediates are often transient and present in low concentrations, making their detection a formidable challenge. Advanced spectroscopic techniques and computational modeling are indispensable tools in this endeavor.

Spectroscopic Approaches:

Modern spectroscopic methods provide a window into the dynamic processes occurring during a chemical reaction. For reactions involving substituted anilines like this compound, techniques such as in-situ NMR spectroscopy, transient absorption spectroscopy, and mass spectrometry are employed to probe the reaction mixture at various stages.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of reactant consumption and product formation, and in favorable cases, the direct observation of key intermediates. For instance, in palladium-catalyzed amination reactions, the formation of palladium-amine complexes or oxidative addition intermediates might be detectable.

Transient Absorption Spectroscopy: This method is particularly useful for studying fast reactions and identifying short-lived species with distinct electronic absorption profiles. In photochemical reactions or reactions involving colored intermediates, this technique can provide valuable kinetic and structural information.

Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization techniques can be used to intercept and characterize charged intermediates from the reaction solution. This has been instrumental in identifying catalytic species and intermediates in various cross-coupling reactions.

Computational Modeling:

Density Functional Theory (DFT) and other computational methods have become powerful tools for predicting reaction pathways and the structures of intermediates and transition states. By modeling the potential energy surface of a reaction, researchers can gain insights into the feasibility of different mechanistic pathways and the relative stabilities of intermediates. For this compound, computational studies can help predict the structures of potential intermediates in reactions such as Buchwald-Hartwig amination or Suzuki coupling, guiding experimental efforts for their detection.

| Intermediate Type | Characterization Technique | Key Findings |

| Palladium(0)-Ligand Complex | In-situ NMR, X-ray Crystallography | Formation of the active catalytic species prior to oxidative addition. |

| Oxidative Addition Adduct | In-situ NMR, Mass Spectrometry | Confirmation of the C-Cl bond activation by the palladium catalyst. |

| Palladium-Amide Complex | In-situ NMR, IR Spectroscopy | Identification of the key intermediate leading to C-N bond formation. |

| Radical Cations/Anions | EPR Spectroscopy, Cyclic Voltammetry | Evidence for single-electron transfer (SET) pathways in certain reactions. |

This table is interactive. Click on the headers to sort the data.

Catalyst Design and Optimization for Specific Reactions

The efficiency and selectivity of reactions involving this compound are critically dependent on the catalyst employed. The design and optimization of catalysts, particularly for cross-coupling reactions, is an active area of research. The goal is to develop catalytic systems that are highly active, selective, stable, and tolerant of various functional groups.

Key Parameters in Catalyst Design:

The performance of a catalyst is governed by a combination of electronic and steric factors associated with both the metal center and its supporting ligands.

Metal Center: Palladium remains the most versatile and widely used metal for cross-coupling reactions involving aryl chlorides. However, other metals like copper and nickel are also being explored as more sustainable alternatives.

Ligand Design: The ligand plays a crucial role in modulating the reactivity of the metal center. For reactions of this compound, which contains both a chloro and a benzyloxy group, the choice of ligand is critical to achieve the desired reactivity and avoid unwanted side reactions.

Electron-donating ligands , such as bulky phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition of the aryl chloride to the metal center.

Steric hindrance around the metal center, imparted by bulky ligands, can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle.

Reaction Conditions: Optimization of reaction parameters such as solvent, base, temperature, and reaction time is essential to maximize the yield and selectivity of the desired product.

Optimization Strategies:

The optimization of a catalytic system is often an iterative process involving the screening of various catalysts and reaction conditions. High-throughput screening techniques have accelerated this process, allowing for the rapid evaluation of a large number of catalyst-ligand combinations.

| Reaction Type | Catalyst System | Key Optimization Parameters | Typical Yields |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 70-95% |

| Suzuki Coupling | Pd(PPh₃)₄ | Base (e.g., K₂CO₃, CsF), Solvent (e.g., Toluene/H₂O, DME) | 80-98% |

| Ullmann Condensation | CuI / Ligand | Ligand (e.g., Phenanthroline), Temperature | 60-85% |

This table is interactive. Click on the headers to sort the data.

By systematically varying these parameters, researchers can identify the optimal conditions for a specific transformation of this compound, leading to the efficient and selective synthesis of valuable chemical entities.

Applications of 2 Benzyloxy 6 Chloroaniline As a Synthetic Building Block

Precursor in Heterocyclic Chemistry

The structure of 2-(benzyloxy)-6-chloroaniline makes it an ideal starting material for the synthesis of a wide range of heterocyclic systems. The amino group serves as a handle for cyclization reactions, while the benzyloxy and chloro substituents can be used to modulate the electronic properties and reactivity of the molecule, or they can be modified or removed in subsequent synthetic steps.

The presence of the primary amino group allows this compound to be a key reactant in condensation and cyclization reactions to form various nitrogen-containing heterocycles.

Quinoline (B57606) Derivatives: While direct synthesis of quinolines from this compound through classical methods like the Combes or Skraup synthesis is not prominently documented, the analogous compound, 6-(benzyloxy)-2-chloroquinoline (B1244825), highlights the utility of the benzyloxy-chloro-aromatic scaffold in this class of heterocycles. The synthesis of 6-(benzyloxy)-2-chloroquinoline is typically achieved through the benzylation of 2-chloro-6-hydroxyquinoline. researchgate.net This suggests that derivatives of this compound could potentially be cyclized to form quinoline structures, with the benzyloxy and chloro groups providing handles for further functionalization.

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). While direct routes starting from this compound are not extensively reported, the synthesis of various 2-benzyloxy-5-alkyne substituted pyrimidines has been achieved, demonstrating the compatibility of the benzyloxy group in pyrimidine synthesis. researchgate.net It is conceivable that this compound could be transformed into a suitable N-C-N precursor for pyrimidine ring formation.

Imidazole (B134444) and Benzimidazole (B57391) Derivatives: The synthesis of imidazoles and their fused benzo-derivatives, benzimidazoles, frequently involves the condensation of a 1,2-diamine with a carboxylic acid or its derivative. This compound could, in principle, be elaborated into a 1,2-diamine, which could then undergo cyclization to form a benzimidazole ring. The resulting benzimidazole would bear the benzyloxy and chloro substituents, which could be valuable for tuning the properties of the final molecule. General methods for benzimidazole synthesis often utilize substituted anilines as precursors. nih.govresearchgate.net

The following table summarizes the potential of this compound in the synthesis of these heterocycles.

| Heterocycle | Potential Synthetic Route Involving this compound | Key Reaction Type |

| Quinoline | Friedländer annulation with a β-dicarbonyl compound. | Condensation/Cyclization |

| Pyrimidine | Conversion to a guanidine derivative followed by cyclization with a 1,3-dicarbonyl compound. | Condensation/Cyclization |

| Imidazole | Not a direct precursor for the imidazole core itself. | - |

| Benzimidazole | Transformation into a 1,2-phenylenediamine derivative followed by cyclization with a carboxylic acid equivalent. | Condensation/Cyclization |

The strategic positioning of the amino and chloro groups on the benzene (B151609) ring of this compound provides opportunities for the construction of fused ring systems. The amino group can participate in cyclization reactions, while the chloro group can be a site for intramolecular coupling reactions, such as palladium-catalyzed C-N or C-C bond formation, to build an additional ring onto the aniline (B41778) core. Such strategies are employed in the synthesis of various fused N-heterocycles. rsc.orgorganic-chemistry.orgnih.gov

Role in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it a valuable fragment for incorporation into larger, more complex molecules, including those with biological relevance.

While no direct incorporation of this compound into a natural product analogue has been found in the reviewed literature, its structural motifs are present in various biologically active compounds. The synthesis of complex molecules often relies on the use of pre-functionalized building blocks to introduce specific substitution patterns. The benzyloxy group can serve as a protected phenol (B47542), which is a common feature in many natural products. After its incorporation into the target molecule, the benzyl (B1604629) group can be readily removed by hydrogenolysis to reveal the free hydroxyl group.

Azo compounds, characterized by the -N=N- linkage, are widely known as dyes and have found applications in various fields, including medicinal chemistry. The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling partner. This compound, being a primary aromatic amine, can be readily diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic or heterocyclic compounds to generate advanced azo compounds. The benzyloxy and chloro substituents would be incorporated into the final azo dye structure, potentially influencing its color, solubility, and biological activity. For instance, azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines have been synthesized from related chloro-anilines and have shown biological activity. nih.gov

The table below outlines the synthesis of an advanced azo compound from this compound.

| Reactant 1 | Reactant 2 | Reaction | Product Class |

| This compound | Sodium Nitrite (B80452) / HCl | Diazotization | Diazonium Salt |

| Diazonium Salt of this compound | Electron-rich Aromatic Compound (e.g., Phenol, Naphthol) | Azo Coupling | Advanced Azo Compound |

Intermediate in Multistep Synthetic Sequences

In addition to being a direct precursor to heterocyclic systems, this compound serves as a valuable intermediate in multistep synthetic sequences. The amino group can be protected or transformed into other functional groups, allowing for selective reactions at other positions of the aromatic ring. The chloro substituent can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce further complexity. The benzyloxy group, as a protecting group for a phenol, allows for reactions to be carried out on other parts of the molecule before its deprotection to reveal the hydroxyl functionality at a later stage. This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high precision and efficiency. The synthesis of the isomeric 4-benzyloxy-3-chloroaniline (B1332019) and its use as an intermediate underscores the utility of such substituted anilines in synthetic chemistry. umich.edu

Preparation of Anilides and Carbamates

The amino group of this compound serves as a primary site for acylation and carbamoylation reactions, leading to the formation of stable anilide and carbamate (B1207046) linkages, respectively. These functional groups are prevalent in a wide range of biologically active molecules and functional materials.

Anilide Formation

The synthesis of anilides from this compound can be readily achieved through its reaction with various acylating agents. Standard laboratory procedures typically involve the use of acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of anilines with acetic anhydride (B1165640) is a common method for the preparation of acetanilides. google.comprepchem.com This transformation is generally efficient and proceeds under mild conditions.

The general reaction for the formation of an anilide from this compound is depicted below:

This compound + Acylating Agent → N-(2-(Benzyloxy)-6-chlorophenyl)amide

Detailed experimental data for this specific reaction is not widely published, but the conditions can be inferred from similar transformations with other substituted anilines.

Table 1: Representative Conditions for Anilide Formation from Anilines

| Anilide Product | Acylating Agent | Base/Catalyst | Solvent | Temperature | Reference |

| Acetanilide | Acetic Anhydride | - | Acetic Acid | Reflux | google.com |

| N-Aryl Amide | Acyl Chloride | Pyridine (B92270) | Dichloromethane | Room Temp. | General Knowledge |

Carbamate Formation

Carbamates are another important class of compounds that can be synthesized from this compound. A common and effective method for the preparation of carbamates from amines involves their reaction with chloroformates, such as benzyl chloroformate or ethyl chloroformate, in the presence of a base. google.com This reaction provides a straightforward route to N-aryl carbamates, which are valuable intermediates in pharmaceutical and agricultural chemistry.

The general reaction for the formation of a carbamate from this compound is as follows:

This compound + Chloroformate → Alkyl/Aryl (2-(benzyloxy)-6-chlorophenyl)carbamate

Table 2: General Conditions for Carbamate Formation from Anilines

| Carbamate Product | Reagent | Base | Solvent | Temperature | Reference |

| Benzyl Carbamate | Benzyl Chloroformate | Sodium Carbonate | Dioxane/Water | 0 °C to RT | google.com |

| Ethyl Carbamate | Ethyl Chloroformate | Triethylamine (B128534) | Tetrahydrofuran | 0 °C to RT | General Knowledge |

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group of this compound with aldehydes or ketones provides a direct route to the synthesis of Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis, serving as precursors to various heterocyclic compounds and amines upon reduction.

The formation of Schiff bases is typically an acid-catalyzed reversible reaction. The reaction of an aniline with an aldehyde or ketone proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. spectrabase.com The reaction can often be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.

The general reaction for the formation of a Schiff base from this compound is shown below:

This compound + Aldehyde/Ketone → N-(Aryl/Alkylidene)-2-(benzyloxy)-6-chloroaniline

While there is a lack of specific published examples for the reaction of this compound, numerous studies on the condensation of other chloroanilines and benzyloxyanilines with various carbonyl compounds confirm the feasibility of this transformation. nih.gov For instance, the condensation of 2-amino-4-chlorophenol (B47367) with 4-benzyloxy-2-hydroxybenzaldehyde has been reported to yield the corresponding Schiff base. nih.gov

Table 3: Examples of Schiff Base Formation from Substituted Anilines and Carbonyl Compounds

| Aniline Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference |

| 2-Amino-4-chlorophenol | 4-Benzyloxy-2-hydroxybenzaldehyde | Reflux in ethanol (B145695) | (Z)-3-(Benzyloxy)-6-(((5-chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one | nih.gov |

| Aniline | Benzaldehyde | Acid catalyst, heat | N-Benzylideneaniline | nih.gov |

| p-Chloroaniline | m-Nitrobenzaldehyde | Glacial acetic acid, reflux in ethanol | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | General Knowledge |

The steric hindrance provided by the ortho-benzyloxy group and the electronic effect of the ortho-chloro substituent in this compound may influence the rate and equilibrium of Schiff base formation. However, the fundamental reactivity of the amino group is expected to be retained, allowing for its successful condensation with a wide range of aldehydes and ketones under appropriate conditions.

Advanced Spectroscopic Characterization and Elucidation of 2 Benzyloxy 6 Chloroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, the exact arrangement of atoms and their chemical environments within 2-(Benzyloxy)-6-chloroaniline can be confirmed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would be complex, showing signals for the trisubstituted chloroaniline ring and the monosubstituted benzyl (B1604629) ring. The benzylic protons (O-CH₂) would likely appear as a characteristic singlet, while the amine (NH₂) protons would present as a broad singlet. The protons on the chloroaniline ring are anticipated to appear as a triplet and two doublets, consistent with their coupling patterns. For the related compound 2-chloroaniline (B154045), aromatic protons are observed between δ 6.67 and 7.22 ppm, and the amine protons appear around δ 3.92 ppm. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, thirteen distinct signals are expected: six for the chloroaniline ring, six for the benzyl ring (with C4 being unique), and one for the benzylic methylene (B1212753) carbon. The carbon attached to the chlorine (C6) and the carbon bonded to the benzyloxy group (C2) would be significantly influenced by these electronegative substituents. In the analogue 2-chloroaniline, the carbon atoms of the benzene (B151609) ring show signals in the range of δ 115 to 143 ppm. chemicalbook.com The benzylic carbon signal is typically found around δ 70 ppm.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH₂ | ~4.5 - 5.5 | broad singlet |

| Aniline (B41778) H-3 | ~6.7 - 6.9 | doublet |

| Aniline H-4 | ~7.0 - 7.2 | triplet |

| Aniline H-5 | ~6.6 - 6.8 | doublet |

| Benzyl H-2', H-6' | ~7.3 - 7.5 | multiplet |

| Benzyl H-3', H-4', H-5' | ~7.2 - 7.4 | multiplet |

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-1 | ~140 - 145 |

| Aniline C-2 | ~145 - 150 |

| Aniline C-3 | ~115 - 120 |

| Aniline C-4 | ~125 - 130 |

| Aniline C-5 | ~120 - 125 |

| Aniline C-6 | ~118 - 123 |

| Benzylic CH₂ | ~70 - 75 |

| Benzyl C-1' | ~135 - 140 |

| Benzyl C-2', C-6' | ~127 - 129 |

| Benzyl C-3', C-5' | ~128 - 130 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. princeton.edu It would show correlations between the adjacent aromatic protons on the chloroaniline ring (H-3 with H-4, and H-4 with H-5) and within the benzyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. princeton.edu This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the benzylic protons to the benzylic carbon and each aromatic proton to its respective ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. princeton.edu It is crucial for establishing the connectivity of the molecular fragments. Key correlations would be expected from the benzylic (CH₂) protons to the C-2 carbon of the aniline ring and to the C-1' carbon of the benzyl ring, confirming the benzyloxy-aniline linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. princeton.edu For instance, a NOESY experiment could show a correlation between the benzylic protons and the H-5 proton of the aniline ring, which would help to determine the preferred orientation of the benzyloxy group relative to the aniline ring.

Dynamic NMR (DNMR) studies can be employed to investigate motional processes such as bond rotation. In molecules like this compound, restricted rotation may occur around the C(aryl)-NH₂ bond and the C(aryl)-O bond. A computational study on 2-chloroaniline identified two distinct rotational transition states for the amino group, with calculated energy barriers of 4.90 and 7.58 kcal/mol. uisek.edu.ec A similar phenomenon could be expected in this compound. By acquiring NMR spectra at variable temperatures, it may be possible to observe the broadening and coalescence of signals, allowing for the calculation of the energy barrier (ΔG‡) for rotation. scispace.com These studies would provide insight into the conformational flexibility and potential for intramolecular hydrogen bonding between the amine protons and the ether oxygen.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characterized by C-C stretching vibrations within the aromatic rings. researchgate.netmdpi.com The asymmetric and symmetric C-O-C stretching of the ether linkage would produce strong bands, likely around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-Cl stretching vibration is expected to be found in the lower frequency region, typically between 600 and 800 cm⁻¹. A study on 2-methyl, 6-chloroaniline suggested the presence of intramolecular hydrogen bonding of the N-H···Cl type. ias.ac.in A similar interaction between the N-H and the benzyloxy oxygen could be possible in the target molecule, which would influence the position and shape of the N-H stretching bands.

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 - 3500 | Amine |

| Symmetric N-H Stretch | ~3350 - 3400 | Amine |

| Aromatic C-H Stretch | ~3030 - 3100 | Aromatic Rings |

| Aromatic C=C Stretch | ~1450 - 1600 | Aromatic Rings |

| Asymmetric C-O-C Stretch | ~1220 - 1270 | Ether |

| Symmetric C-O-C Stretch | ~1020 - 1070 | Ether |

To aid in the precise assignment of vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. arxiv.org Quantum chemical computations, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to predict vibrational frequencies. sphinxsai.comnih.gov The calculated harmonic frequencies are often systematically higher than the experimental values, so a scaling factor is commonly applied to improve the agreement. sphinxsai.comnih.gov By comparing the scaled theoretical vibrational spectrum with the experimental data, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved, confirming the structural characterization. sphinxsai.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of the molecular ion of this compound can be calculated based on the precise masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂ClNO |

| Calculated Exact Mass | 233.0607 |

| Observed m/z (M+H)⁺ | 234.0680 |

This table presents the theoretical exact mass and an example of an observed mass-to-charge ratio for the protonated molecule, which would be detected in the mass spectrometer.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to identify the compound and elucidate its structure. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic ether bond and subsequent reactions.

A primary fragmentation pathway involves the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (m/z 91) and a 2-amino-3-chlorophenoxide radical. The benzyl cation is a common and prominent peak in the mass spectra of benzyl-containing compounds. Another significant fragmentation could involve the loss of a chlorine atom, followed by further rearrangements.

Table of Expected Fragment Ions:

| m/z | Proposed Fragment Structure | Description |

| 233/235 | [C₁₃H₁₂ClNO]⁺ | Molecular Ion (showing isotopic pattern for Chlorine) |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 142/144 | [C₆H₅ClNO]⁺ | Fragment resulting from loss of the benzyl group |

| 107 | [C₆H₄Cl]⁺ | Chlorophenyl fragment |

This interactive table details the expected mass-to-charge ratios of key fragments and their proposed structures, aiding in the structural confirmation of the parent molecule.

Advanced Spectroscopic Methodologies (General Applicability)

Beyond mass spectrometry, a suite of other advanced spectroscopic techniques can be applied to further characterize this compound and its derivatives, providing complementary information about their three-dimensional structure, electronic properties, and potential for radical formation.

X-ray Diffraction Analysis (for crystalline derivatives)

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. The resulting crystal structure is a foundational piece of data for understanding intermolecular interactions and for computational modeling studies.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores. The aniline and benzene rings within the molecule are the primary chromophores, and their electronic transitions are influenced by the substituent groups (benzyloxy and chloro). The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic structure and conjugation within the molecule.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy would be an invaluable tool for studying any radical intermediates that may be formed during its synthesis, degradation, or in subsequent chemical reactions. For instance, if the compound were to undergo oxidation, EPR could be used to detect and characterize the resulting radical cation, providing information about the distribution of the unpaired electron within the molecule.

Computational Chemistry Investigations of 2 Benzyloxy 6 Chloroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of molecules. These methods provide a robust framework for predicting molecular structure, reactivity, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of many-particle systems. asianpubs.org For 2-(Benzyloxy)-6-chloroaniline, geometry optimization is typically performed using DFT with hybrid functionals such as B3LYP, combined with basis sets like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are influenced by the electronic and steric effects of the benzyloxy, chloro, and aniline (B41778) substituents. The inclusion of substituent groups on the aniline ring leads to variations in charge distribution and, consequently, affects the structural parameters. asianpubs.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | ||

| C-N | 1.402 | ||

| C-O | 1.378 | ||

| O-CH₂ | 1.431 | ||

| C-N-H | 115.8 | ||

| C-C-Cl | 121.3 | ||

| C-C-O | 119.5 | ||

| C-O-CH₂ | 117.9 | ||

| Cl-C-C-N | 0.5 | ||

| N-C-C-O | 179.8 | ||

| C-O-CH₂-C | 85.2 |

Note: These values are representative and derived from typical DFT calculations on similar substituted aniline molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino and benzyloxy groups. The LUMO, conversely, is likely distributed over the aromatic ring, with contributions from the chloro substituent, which can act as an electron-withdrawing group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

Note: These energy values are illustrative and based on typical DFT calculations for substituted anilines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the benzyloxy group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, making them potential sites for electrophilic interaction.

Computational methods can accurately predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. Theoretical calculations of vibrational frequencies, when scaled appropriately, show good agreement with experimental data and aid in the assignment of complex spectral bands. asianpubs.orgglobalresearchonline.net DFT calculations are widely used for this purpose. asianpubs.orgmaterialsciencejournal.org

Similarly, theoretical calculations of NMR chemical shifts (for ¹H and ¹³C nuclei) provide valuable insights into the electronic environment of the atoms within the molecule. By comparing the calculated chemical shifts with experimental values, the molecular structure can be confirmed, and the electronic effects of the substituents can be analyzed in detail. For this compound, the chemical shifts would be influenced by the electron-donating benzyloxy and amino groups and the electron-withdrawing chloro group, leading to a characteristic pattern in the aromatic region of the NMR spectrum.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties.

The presence of the flexible benzyloxy group in this compound suggests that the molecule can adopt multiple conformations. The rotation around the C-O and O-CH₂ bonds allows the benzyl (B1604629) group to orient itself in various positions relative to the aniline ring. Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological system or a crystal lattice. The sterically demanding 2,6-disubstituted pattern on the aniline ring will also play a significant role in determining the preferred conformations. researchgate.net

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are primarily governed by the functional groups present in its structure: the aniline moiety, the benzyloxy group, and the chloro substituent. These groups facilitate a range of non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial in determining the compound's physical properties and its interactions in a biological context.

Computational studies on analogous molecules, such as 2-chloroaniline (B154045), have utilized Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) to investigate hydrogen bonding. orientjchem.orgresearchgate.net These studies reveal that the amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, forming interactions with proton acceptors. orientjchem.org Conversely, the nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors. The interplay of these interactions dictates the compound's supramolecular chemistry.

Solvent effects are critical in modulating the reactivity and conformation of this compound. The choice of solvent can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on molecular properties. These models can predict changes in geometrical parameters, vibrational frequencies, and electronic properties as a function of the solvent's dielectric constant. researchgate.net For a molecule like this compound, polar solvents would be expected to engage in strong hydrogen bonding with the amine and ether functionalities, thereby influencing its conformational preferences and chemical reactivity.

Reactivity Descriptors and Chemoinformatics Parameters

Reactivity descriptors and chemoinformatics parameters are essential computational tools for predicting the chemical behavior and potential biological activity of molecules. These parameters are derived from the electronic structure of the compound and provide a quantitative measure of its reactivity and physicochemical properties.

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that help in understanding reaction mechanisms. While specific reaction pathways for this compound have not been computationally delineated in published research, general methodologies can be applied. Machine learning and reaction network approaches are emerging as powerful tools for predicting organic reaction pathways. rsc.orgresearchgate.net These methods, often combined with quantum chemical calculations, can identify key intermediates and transition states, thereby elucidating the mechanism of a given transformation. For this compound, potential reactions could involve the aniline or the chloro-substituted aromatic ring, and computational methods could be used to explore the energy barriers and feasibility of various synthetic routes.

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are critical parameters in drug design and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for this compound is scarce, computational methods can provide reliable estimates.

For the analogous compound, 2-(benzyloxy)-4-chloroaniline, a computed XLogP3 value of 3.3 is reported. This suggests that this compound is also likely to be a lipophilic molecule. The TPSA is calculated based on the surface contributions of polar atoms. For 2-chloroaniline, the TPSA is 26 Ų. nih.gov The presence of the benzyloxy group in this compound would increase this value. These parameters are crucial in predicting the molecule's ability to permeate biological membranes and interact with biological targets.

Table 1: Computed Chemoinformatics Parameters for Analogous Compounds

| Compound | XLogP3 | TPSA (Ų) |

| 2-(Benzyloxy)-4-chloroaniline | 3.3 | Not Available |

| 2-Chloroaniline | 1.9 | 26 |

Note: Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

The number of hydrogen bond acceptors and donors is a key determinant of a molecule's interaction profile. These counts are used in various medicinal chemistry rules, such as Lipinski's rule of five, to predict drug-likeness.

Computational tools can accurately predict the number of hydrogen bond donors and acceptors. For this compound, the primary hydrogen bond donor is the amino group (-NH₂). The nitrogen atom of the amine and the oxygen atom of the benzyloxy group can both act as hydrogen bond acceptors.

Table 2: Computed Hydrogen Bond Donor and Acceptor Counts for Analogous Compounds

| Compound | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 2-(Benzyloxy)-4-chloroaniline | 1 | 2 |

| 2-Chloroaniline | 1 | 1 |

Note: Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

Derivatization and Functionalization Strategies of 2 Benzyloxy 6 Chloroaniline

Modification of the Amino Group

The primary amino group is a versatile functional handle, readily participating in reactions typical of anilines, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

The nucleophilic character of the amino group in 2-(benzyloxy)-6-chloroaniline allows for straightforward modification through reactions with various electrophiles.

Acylation and Sulfonylation: The amino group can be readily acylated to form amides using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. For instance, the reaction of a substituted aniline (B41778) with an acyl chloride, such as chloroacetyl chloride, is a common method for producing acetamide (B32628) derivatives. rsc.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: N-alkylation of the aniline can be achieved through several methods. Direct alkylation with alkyl halides is possible, though it can sometimes lead to over-alkylation. rsc.org A more controlled approach is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). rsc.orgnih.gov Another method involves the use of trichloroacetimidates as alkylating agents, which can effectively mono-alkylate anilines under Brønsted acid catalysis. core.ac.uk Selective N-alkylation can also be performed by first protecting the amino group, performing other synthetic steps, and then alkylating after deprotection or by direct methods that favor reaction at the nitrogen atom. researchgate.net

| Reaction Type | Reagent Class | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Base (e.g., Et₃N, Pyridine), Aprotic Solvent | Amide |

| Sulfonylation | Sulfonyl Chlorides | Base (e.g., Pyridine), Aprotic Solvent | Sulfonamide |

| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Polar Aprotic Solvent | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | 1. Condensation (MeOH or Toluene) 2. Reduction (NaBH₄, NaCNBH₃) | Secondary/Tertiary Amine |

Condensation of the primary amino group of this compound with carbonyl compounds provides access to imines, commonly known as Schiff bases. researchgate.net This reaction typically involves heating the aniline and a suitable aldehyde or ketone, often in a solvent like ethanol (B145695) or methanol, with or without an acid catalyst. researchgate.netmdpi.com The removal of water, for example with a Dean-Stark apparatus or molecular sieves, can drive the reaction to completion. mdpi.com Microwave-assisted, solvent-free methods have also been developed to synthesize imines efficiently. researchgate.net For example, reacting a chloroaniline with an aldehyde can yield the corresponding imine. nih.gov These imine derivatives can serve as intermediates for further synthesis or as final products in their own right.

While the term hydrazone is mentioned, it is important to clarify that hydrazones are formed from the reaction of a hydrazine (B178648) with a carbonyl compound. Aniline derivatives like this compound react with carbonyls to form imines (Schiff bases), not hydrazones.

| Reactant 1 | Reactant 2 (Carbonyl) | Typical Conditions | Product |

|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Ethanol, Reflux, +/- Acid Catalyst | N-Alkylidene- or N-Arylidene-2-(benzyloxy)-6-chloroaniline |

| This compound | Aromatic/Aliphatic Ketone | Toluene (B28343), Dean-Stark Trap, Acid Catalyst | N-Alkylidene- or N-Arylidene-2-(benzyloxy)-6-chloroaniline |

Transformations at the Chloro Position

The chlorine atom on the aromatic ring is a key site for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

The chloro substituent, while less reactive than its bromo or iodo counterparts, can participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nrochemistry.comsigmaaldrich.com Modern catalyst systems, often employing specialized phosphine (B1218219) ligands, enable the efficient coupling of aryl chlorides. sigmaaldrich.com

C-C Bond Formation: Suzuki coupling with boronic acids or esters, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes can be used to introduce new alkyl, aryl, or alkynyl groups at this position. nrochemistry.combeilstein-journals.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl chlorides with primary or secondary amines, amides, or carbamates to form new C-N bonds. nrochemistry.comsigmaaldrich.com

C-O and C-S Bond Formation: Analogous Buchwald-Hartwig type reactions can be used to form aryl ethers and aryl thioethers by coupling with alcohols/phenols and thiols, respectively. nrochemistry.com

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki Coupling | C-C | Boronic Acid/Ester (R-B(OR)₂) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos |

| Stille Coupling | C-C | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ |

| Sonogashira Coupling | C-C (sp) | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig Amination | C-N | Amine (R₂NH), Amide | Pd₂(dba)₃ / BINAP, BrettPhos |

| Buchwald-Hartwig Etherification | C-O | Alcohol/Phenol (B47542) (R-OH) | Pd₂(dba)₃ / Biarylphosphine Ligands |

Direct replacement of the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) or pseudohalogens (e.g., cyano, azido) on an electron-rich ring like this compound is challenging via classical nucleophilic aromatic substitution (SNAr). Such reactions typically require strong electron-withdrawing groups to activate the ring, which are absent here. A Finkelstein-type reaction is also not feasible for aryl chlorides. Transformation to other halides or pseudohalides would likely necessitate more complex, multi-step sequences, such as conversion to an organometallic intermediate followed by quenching with an appropriate electrophile, or via Sandmeyer-type chemistry if the amino group were to be converted to a diazonium salt, though this would fundamentally alter the starting material. Consequently, cross-coupling reactions remain the more direct and versatile strategy for functionalizing the chloro position.

Alterations of the Benzyloxy Moiety

The benzyloxy group primarily serves as a protecting group for the phenolic hydroxyl function. Its principal transformation is cleavage (debenzylation) to unmask the phenol. This is a crucial step in many synthetic pathways where the free hydroxyl group is required in the final molecule or for subsequent reactions.

Selective Deprotection and Subsequent Functionalization (e.g., Oxidation to Aldehydes/Acids)

The benzyl (B1604629) group in this compound serves as a robust protecting group for the phenolic oxygen. Its removal, or deprotection, yields 2-amino-3-chlorophenol (B1288307) nih.gov, a key intermediate for further functionalization. A primary method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org The reaction is generally efficient and clean, leaving other functional groups like the chloro and amino moieties intact. researchgate.net A mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon, has also been shown to facilitate the debenzylation of various N-benzyl and O-benzyl groups. acs.org

Table 1: Selected Methods for Benzyl Group Deprotection

| Method | Catalyst/Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Room temperature, MeOH | 2-Amino-3-chlorophenol | acs.org |

| Mixed-Catalyst Hydrogenation | Pd/C, Nb₂O₅/C, H₂ | Room temperature, MeOH | 2-Amino-3-chlorophenol | acs.org |

| Tin(II) Chloride Reduction | SnCl₂, 2H₂O | Ethyl acetate | 4-Benzyloxy-3-chloroaniline (B1332019)* | researchgate.net |

*Note: This example shows reduction of a nitro group to an amine without cleaving the O-benzyl ether, demonstrating the stability of the benzyl group under certain reductive conditions. researchgate.net

Following deprotection, the resulting 2-amino-3-chlorophenol can undergo further reactions. One important transformation is the oxidation of functional groups to yield aldehydes or carboxylic acids. The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. researchgate.net Various methods exist, including the use of copper(I) chloride with aqueous tert-butyl hydroperoxide, which provides a mild and effective system for this conversion. researchgate.net While direct oxidation of the phenol in 2-amino-3-chlorophenol is complex, related transformations highlight synthetic possibilities. For instance, salicylaldehydes can be synthesized via directed ortho-lithiation of protected O-aryl carbamates. organic-chemistry.org

Table 2: Example of Aldehyde to Carboxylic Acid Oxidation

| Substrate | Reagent/Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|

| Aldehydes (general) | CuCl, t-BuOOH (aq) | Mild conditions | Carboxylic Acids | researchgate.net |

| Aldehydes (general) | H₂O₂, [CH₃(n-C₈H₁₇)₃N]HSO₄ | N/A | Carboxylic Acids | researchgate.net |

Introduction of Substituted Benzyl Groups

An alternative derivatization strategy involves modifying the benzyl group itself. This allows for the synthesis of a library of 2-(substituted benzyloxy)-6-chloroaniline analogues, which can be used to study structure-activity relationships. nih.gov The synthesis is typically achieved through a Williamson ether synthesis, where 2-amino-3-chlorophenol is reacted with a variety of substituted benzyl halides (e.g., benzyl bromides) in the presence of a weak base like potassium carbonate (K₂CO₃). nih.gov This method facilitates the introduction of benzyl groups bearing different electronic and steric properties.

Table 3: Synthesis of Substituted Benzyl Ethers

| Phenol Substrate | Benzyl Halide | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Substituted Benzyl Bromide | K₂CO₃ | N/A | 3-(Substituted benzyloxy)benzaldehyde | nih.gov |

| 2-Nitro-4-chlorophenol | 3-Fluorobenzyl Bromide | N/A | N/A | 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene | researchgate.net |

Regioselective Functionalization of the Aromatic Ring

The functionalization of the aniline core of this compound is governed by the directing effects of the existing substituents and can be controlled using specific synthetic strategies.

Ortho, Meta, Para Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. libretexts.org The regiochemical outcome for this compound is determined by the interplay of the amino (-NH₂), benzyloxy (-OCH₂Ph), and chloro (-Cl) groups. The positions available for substitution are C3, C4, and C5 (assuming C1 bears the amino group).

Amino Group (-NH₂) at C1: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com The ortho positions (C2 and C6) are blocked, so it strongly directs to the para position, C4.

Benzyloxy Group (-OCH₂Ph) at C2: As an ether, this group is also activating and directs ortho and para. wikipedia.orgmasterorganicchemistry.com It directs ortho to C3 and para to C5.

Chloro Group (-Cl) at C6: Halogens are deactivating but are ortho- and para-directing. libretexts.orgwikipedia.org The chloro group at C6 directs ortho to C5 and para to C3.

The net effect is a complex interplay of these influences. The C4 position is activated by the most powerful activating group (-NH₂). The C3 and C5 positions are each directed to by two groups (-OCH₂Ph and -Cl). Therefore, while C4 is a likely site of substitution, reactions at C3 and C5 are also highly plausible, with the final product distribution depending on the specific reaction conditions and the nature of the electrophile.

Table 4: Summary of Substituent Directing Effects for Electrophilic Substitution

| Position | Directed by -NH₂ (at C1) | Directed by -OCH₂Ph (at C2) | Directed by -Cl (at C6) | Overall Influence |

|---|---|---|---|---|

| C3 | - | Ortho (Activating) | Para (Deactivating) | Activated |

| C4 | Para (Strongly Activating) | - | - | Strongly Activated |

| C5 | - | Para (Activating) | Ortho (Deactivating) | Activated |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgwikipedia.org This generates an aryllithium intermediate that can be trapped with various electrophiles. organic-chemistry.org

In this compound, both the benzyloxy and amino groups can function as DMGs. The relative directing ability of common DMGs has been studied, with amides and alkoxy groups being effective directors. organic-chemistry.orgharvard.edu

Benzyloxy Group (-OCH₂Ph): This is a moderately strong DMG. organic-chemistry.org In this molecule, the benzyloxy group at C2 has an available ortho C-H bond at the C3 position, making it a prime target for DoM.

Amino Group (-NH₂): The acidic proton of the amino group would be deprotonated first. To act as a C-H directing group, the amine typically requires protection (e.g., as a carbamate (B1207046), -NHBoc, or an amide, -CONR₂), which turns it into a strong DMG. organic-chemistry.org However, in this specific molecule, both positions ortho to the amine (C2 and C6) are already substituted, precluding it from directing metalation to an adjacent carbon.

Therefore, the most viable DoM strategy for functionalizing the aromatic ring of this compound would involve lithiation at the C3 position, directed by the C2-benzyloxy group. This would be followed by quenching with a suitable electrophile (E+) to introduce a new substituent specifically at C3.

Table 5: Potential DoM Strategy for this compound

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation (Lithiation) | n-BuLi or s-BuLi/TMEDA | C3-lithiated derivative |

| 2 | Electrophilic Quench | Electrophile (e.g., MeI, TMSCl, CO₂) | 3-Substituted-2-(benzyloxy)-6-chloroaniline |

Future Research Directions and Unexplored Avenues for 2 Benzyloxy 6 Chloroaniline Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Future research should prioritize the development of asymmetric methodologies to access chiral derivatives of 2-(benzyloxy)-6-chloroaniline, which currently remains an underexplored area.

One of the most reliable strategies for inducing stereoselectivity involves the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. For this compound, a chiral auxiliary could be covalently bonded to the aniline (B41778) nitrogen. This modification would create a chiral environment around the molecule, enabling diastereoselective transformations at or near the aromatic ring.